2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline
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Overview
Description
2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) attached to an aniline ring, which is further substituted with a pyridin-3-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline typically involves the following steps:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitroaniline.
Alkylation: The 2-nitroaniline is then alkylated with 1-(pyridin-3-yl)ethanol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Oxidation: The aniline ring can be oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Reduction: 2-Amino-N-[1-(pyridin-3-yl)ethyl]aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the aniline ring.
Scientific Research Applications
2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Mechanism of Action
The mechanism of action of 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridin-3-yl ethyl group enhances the compound’s ability to bind to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Lacks the pyridin-3-yl ethyl group, making it less versatile in terms of binding to biological targets.
N-(pyridin-3-yl)aniline: Lacks the nitro group, which reduces its reactivity in certain chemical reactions.
Uniqueness
2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline is unique due to the presence of both the nitro group and the pyridin-3-yl ethyl group
Properties
IUPAC Name |
2-nitro-N-(1-pyridin-3-ylethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10(11-5-4-8-14-9-11)15-12-6-2-3-7-13(12)16(17)18/h2-10,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCMFTWXZYFRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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